An In-depth Technical Guide to 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
An In-depth Technical Guide to 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound belonging to the versatile pyrazole class. While specific research on this particular molecule is not extensively published, this document synthesizes information on its fundamental properties, proposes a plausible synthetic route based on established methodologies for related analogues, and explores its potential applications in drug discovery by examining the biological activities of structurally similar compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and kinase-inhibiting properties.[1][2][3] This guide aims to serve as a foundational resource for researchers interested in the potential of this and other substituted pyrazole acetic acids.
Introduction to the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][3] Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Marketed drugs such as Celecoxib (a COX-2 inhibitor), and numerous investigational agents feature this core structure, highlighting its therapeutic relevance.[1] The acetic acid moiety at the 4-position of the pyrazole ring is a common feature in many biologically active molecules, often serving as a key pharmacophore for interaction with target proteins.
Physicochemical Properties of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
Based on available data and computational predictions, the fundamental properties of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1365959-06-3 | [4] |
| Molecular Formula | C₇H₁₀N₂O₃ | [4] |
| Molecular Weight | 170.17 g/mol | [4] |
| SMILES | CN1C(=C(CC(=O)O)C=N1)OC | [4] |
| Purity | ≥98% (as commercially available) | [4] |
| Storage | Sealed in dry, 2-8℃ | [4] |
Proposed Synthesis and Methodologies
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is outlined below. The acetic acid side chain can be derived from the corresponding ethyl ester, which in turn can be synthesized from a 4-formylpyrazole precursor. The pyrazole core itself can be constructed from a suitable 1,3-dicarbonyl compound and a substituted hydrazine.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical pathway and would require optimization.
Step 1: Synthesis of 5-Methoxy-1-methyl-1H-pyrazole
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To a solution of 1,1,3,3-tetramethoxypropane in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux for several hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 5-methoxy-1-methyl-1H-pyrazole.
Step 2: Formylation of 5-Methoxy-1-methyl-1H-pyrazole
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In a flask cooled in an ice bath, add a Vilsmeier-Haack reagent, prepared by reacting phosphorus oxychloride with N,N-dimethylformamide (DMF).
-
Slowly add the 5-methoxy-1-methyl-1H-pyrazole to the Vilsmeier-Haack reagent.
-
Allow the reaction to warm to room temperature and then heat gently for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
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Filter the solid, wash with water, and dry to obtain 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde.
Step 3: Conversion to Ethyl 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetate
This can be achieved through a multi-step process:
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Reduction to Alcohol: Reduce the 4-formyl group to a hydroxymethyl group using a mild reducing agent like sodium borohydride in methanol.
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Conversion to Halide: Convert the resulting alcohol to the corresponding chloromethyl derivative using a reagent such as thionyl chloride.
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Cyanation: React the chloromethyl derivative with sodium cyanide in a polar aprotic solvent like DMF to introduce the nitrile group.
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Hydrolysis to Ester: Subject the nitrile to acidic ethanolysis (e.g., using sulfuric acid in ethanol) to yield the ethyl ester.
Step 4: Hydrolysis to 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
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Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.
Potential Applications and Biological Relevance
While direct biological studies on 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid are not prominent in the literature, the broader class of pyrazole derivatives has been extensively explored for therapeutic applications.
Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of the ATP-binding site of kinases. The substituents on the pyrazole ring play a crucial role in determining selectivity and potency. For instance, related pyrazole derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are involved in cytokine signaling pathways implicated in inflammatory diseases and cancer.
Caption: Competitive inhibition of ATP binding by a pyrazole derivative.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. The (pyrazol-4-yl)acetic acid moiety can mimic the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes. Additionally, some pyrazole acetic acids have been identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a target for allergic inflammation.[6]
Other Potential Applications
The versatility of the pyrazole core suggests other potential applications, including:
-
Antimicrobial Agents: Pyrazole derivatives have shown activity against various bacterial and fungal strains.[7]
-
Anticancer Agents: Beyond kinase inhibition, pyrazoles have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.
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Central Nervous System (CNS) Activity: Certain pyrazoles have been investigated for their effects on CNS receptors.
Conclusion
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is a member of the medicinally significant pyrazole class of compounds. While specific data on this molecule is limited, its structural features suggest potential as a building block in the development of novel therapeutic agents, particularly in the areas of kinase inhibition and anti-inflammatory drug discovery. The synthetic strategies and potential applications outlined in this guide, derived from studies of closely related analogues, provide a solid foundation for future research into this and other substituted pyrazole derivatives. Further investigation is warranted to fully elucidate its synthetic accessibility and biological activity profile.
References
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(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]
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Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. Preprints.org. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]
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Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. Available at: [Link]
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2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed. Available at: [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
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Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol. Taylor & Francis Online. Available at: [Link]
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